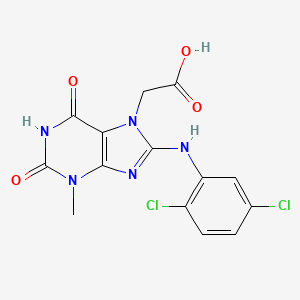
2-(8-((2,5-dichlorophenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned is also known as Diclofenac . It is a monocarboxylic acid consisting of phenylacetic acid having a (2,6-dichlorophenyl)amino group at the 2-position . It is commonly used as a non-steroidal anti-inflammatory drug (NSAID) and has analgesic, antipyretic, and anti-inflammatory actions .
Molecular Structure Analysis
The molecular formula of Diclofenac is C14H11Cl2NO2 . The structure includes a phenylacetic acid core with a (2,6-dichlorophenyl)amino group at the 2-position . The 3D structure of the compound can be viewed using specific software .Applications De Recherche Scientifique
Synthesis and Structural Studies
- A study focused on the solvent-free synthesis of 2,6-dihydroxy-9H-purin and pteridine derivatives, including compounds structurally related to the one , to understand their chemical properties and potential applications (Nami, Tizkar, & Zardost, 2017).
- Another research looked into the synthesis of acyclic nucleoside and nucleotide analogs derived from 6-amino-7H-purin-8(9H)-one, which helps in understanding the chemical behavior and potential modifications of the compound (Janeba, Holý, & Masojídková, 2000).
Molecular Conformation and Crystallography
- Studies on molecular co-crystals containing dichlorophenoxyacetic acid, which is structurally similar to the compound , offer insights into its conformational behavior and structural properties (Lynch et al., 2003).
Antimicrobial Activities
- Research on the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities, involving compounds similar to the one , highlights its potential use in antimicrobial applications (Patel & Shaikh, 2011).
Enzyme Inhibition Studies
- A study on a pyrrolizine derivative that inhibits cyclo-oxygenase and 5-lipoxygenase enzymes, which are chemically related to the compound , can offer insights into its potential pharmacological applications (Laufer, Tries, Augustin, & Dannhardt, 1994).
Photochemical Transformation Studies
- The photochemical transformation of diclofenac and its major transformation products, which share structural similarities with the compound , provide insights into its potential behavior under UV light and its transformation products (Eriksson, Svanfelt, & Kronberg, 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[8-(2,5-dichloroanilino)-3-methyl-2,6-dioxopurin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N5O4/c1-20-11-10(12(24)19-14(20)25)21(5-9(22)23)13(18-11)17-8-4-6(15)2-3-7(8)16/h2-4H,5H2,1H3,(H,17,18)(H,22,23)(H,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYOXDDOVIXPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3=C(C=CC(=C3)Cl)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-((2,5-dichlorophenyl)amino)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[3-cyano-1-(4-methoxyphenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B3017485.png)
![Ethyl 2-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B3017486.png)

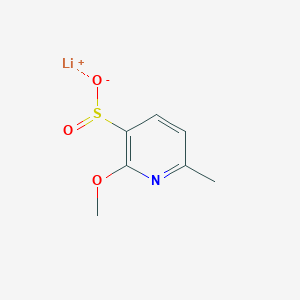
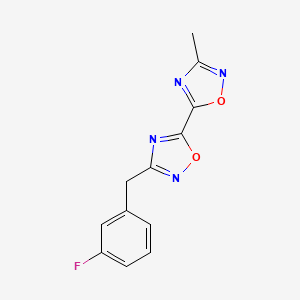
![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B3017491.png)
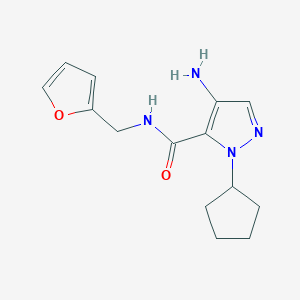
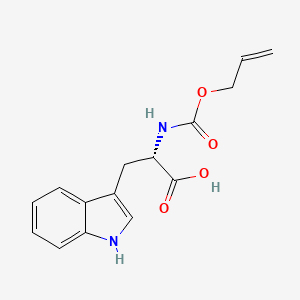
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-3-methylquinazolin-4-one](/img/structure/B3017496.png)
![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)
![7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3017499.png)